2-Cyclopropylpiperidine-4-carboxamide
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Overview
Description
2-Cyclopropylpiperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylpiperidine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with piperidine-4-carboxylic acid, followed by amidation to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the process .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
2-Cyclopropylpiperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Cyclopropylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine-4-carboxamide: Shares a similar core structure but lacks the cyclopropyl group.
Cyclopropylamine: Contains the cyclopropyl group but lacks the piperidine ring.
N-Cyclopropylpiperidine: Similar structure but different functional groups.
Uniqueness: 2-Cyclopropylpiperidine-4-carboxamide is unique due to the presence of both the cyclopropyl group and the piperidine ring, which confer specific chemical and biological properties. This combination allows for unique interactions and applications that are not possible with other similar compounds .
Properties
Molecular Formula |
C9H16N2O |
---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
2-cyclopropylpiperidine-4-carboxamide |
InChI |
InChI=1S/C9H16N2O/c10-9(12)7-3-4-11-8(5-7)6-1-2-6/h6-8,11H,1-5H2,(H2,10,12) |
InChI Key |
SDUBAAXBZBRBRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CC(CCN2)C(=O)N |
Origin of Product |
United States |
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